Oleic acid henicosyl ester
Description
Contextualization of Long-Chain Fatty Acid Esters in Chemical and Biological Systems
Long-chain fatty acid esters are a diverse class of lipids formed through the esterification of a long-chain fatty acid with an alcohol. rsc.org In biological systems, these esters are fundamental components of various lipids, including triglycerides, which are the primary form of energy storage, and wax esters. britannica.comatamanchemicals.com Wax esters, which consist of a long-chain fatty acid linked to a long-chain alcohol, are noted for their extreme water insolubility. britannica.com This hydrophobic nature allows them to serve as protective waterproof coatings on plant leaves, bird feathers, and the cuticles of insects. britannica.com Furthermore, they function as energy storage substances in marine organisms like plankton and whales. britannica.com
From a chemical perspective, fatty acid esters are significant in various industrial applications. Their properties are dictated by the nature of the parent fatty acid and alcohol. For instance, fatty acid methyl esters (FAMEs) are the primary components of biodiesel, a renewable alternative to petroleum-based diesel. rsc.org The study of fatty acid esters also extends to their roles as emulsifiers, lubricants, and plasticizers. reading.ac.ukaip.orgrasayanjournal.co.in The synthesis of these esters, typically through esterification, is a key area of chemical research, with ongoing efforts to develop more efficient and environmentally friendly catalytic processes. rsc.orgaip.org
Research Significance of Oleic Acid and its Higher Alcohol Esters, Including Henicosyl Ester
Oleic acid is the most common monounsaturated fatty acid found in nature, occurring extensively in animal and vegetable oils and fats, usually as a component of triglycerides, phospholipids, and wax esters. wikipedia.orgbritannica.comvedantu.com Its prevalence and specific chemical structure—a single double bond in a long hydrocarbon chain—make it a frequent subject of research and a precursor for various derivatives. aip.orgwikipedia.org
The esterification of oleic acid with higher, long-chain alcohols results in the formation of wax esters. Oleic acid henicosyl ester, formed from oleic acid and henicosyl alcohol (a 21-carbon alcohol), falls into this category. Research into oleic acid's higher alcohol esters, such as oleyl oleate (B1233923), has highlighted their potential as biolubricants and in cosmetics, valued for their favorable low-temperature performance and specific sensory properties on the skin. rasayanjournal.co.inresearchgate.net The synthesis of these wax esters is an active area of investigation, with studies optimizing reaction conditions like temperature, molar ratios, and catalysts to achieve high yields. rasayanjournal.co.inresearchgate.netresearchgate.net While specific research on this compound is not as extensive as for other esters, its properties can be inferred from the general characteristics of long-chain wax esters derived from oleic acid.
Table 1: Chemical Properties of Oleic acid, eicosyl ester (Note: Data for the closely related eicosyl ester (20-carbon alcohol) is presented here as a proxy due to the limited availability of specific data for henicosyl ester.)
| Property | Value | Unit | Source |
| Molecular Formula | C38H74O2 | Cheméo chemeo.com | |
| Molecular Weight | 562.99 | g/mol | Cheméo chemeo.com |
| logPoct/wat | 13.609 | Crippen Calculated Property chemeo.com | |
| ΔfH°gas | -955.23 | kJ/mol | Joback Calculated Property chemeo.com |
| ΔvapH° | 109.30 | kJ/mol | Joback Calculated Property chemeo.com |
This interactive table provides calculated chemical property data for Oleic acid, eicosyl ester, a compound structurally similar to this compound.
Contemporary Research Landscape in Fatty Acid Ester Science
The current research landscape in fatty acid ester science is dynamic and multifaceted, driven by the principles of green chemistry and the demand for high-performance, sustainable materials. rsc.org A significant focus is on the development of novel catalysts for esterification and transesterification reactions, moving from traditional homogeneous acid catalysts to more environmentally benign options like heterogeneous catalysts and enzymes (lipases). reading.ac.ukrasayanjournal.co.inaip.org These advanced catalytic systems aim to improve reaction efficiency, simplify product purification, and allow for catalyst recycling. researchgate.net
Another major research thrust is the exploration of the multi-functionality of fatty acid esters. reading.ac.uk For example, sugar-fatty acid esters are being investigated not only for their emulsifying properties but also for their antimicrobial activities, which could have significant applications in the food and pharmaceutical industries. tandfonline.comnih.gov Similarly, the synthesis of various oleic acid esters is being optimized for their use as high-performance biolubricants, which are biodegradable and have a lower environmental impact than traditional mineral oil-based lubricants. aip.orgnih.gov Research also extends to understanding the intricate roles of fatty acid esters in biological processes, such as their influence on the aromatic profiles of fermented beverages and their function in cellular metabolism and signaling pathways. researchgate.netscielo.org.za
Structure
2D Structure
Properties
IUPAC Name |
henicosyl (Z)-octadec-9-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H76O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-41-39(40)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h18,23H,3-17,19-22,24-38H2,1-2H3/b23-18- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXDWEITEYTFKO-NKFKGCMQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H76O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Reaction Analysis of Oleic Acid Henicosyl Ester and Analogues
Chemical Esterification Routes for Oleic Acid Esters
The synthesis of oleic acid esters, including the specific target compound oleic acid henicosyl ester, is predominantly achieved through chemical esterification. This process involves the reaction of oleic acid, a carboxylic acid, with an alcohol—in this case, henicosanol (C21H43OH). The reaction is fundamentally a reversible equilibrium, and various strategies are employed to drive it towards the formation of the desired ester product.
Mechanistic Studies of Esterification Reactions (e.g., Fischer Esterification, SN2 Mechanisms)
Fischer-Speier Esterification: The most common route for producing esters from a carboxylic acid and an alcohol is the Fischer-Speier esterification, an acid-catalyzed nucleophilic acyl substitution. pressbooks.pubyoutube.comlibretexts.org The mechanism proceeds through several key steps:
Protonation of the Carbonyl Oxygen: An acid catalyst, such as sulfuric acid, donates a proton to the carbonyl oxygen of the oleic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. pressbooks.publibretexts.org
Nucleophilic Attack: The alcohol (e.g., henicosanol) acts as a nucleophile, attacking the activated carbonyl carbon. This step forms a tetrahedral intermediate, specifically an oxonium ion. pressbooks.publibretexts.org
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This can occur via a second molecule of the alcohol. pressbooks.pub This step transforms a poor leaving group (-OH) into a good leaving group (-OH2+).
Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond. libretexts.orglibretexts.org
Deprotonation: The protonated ester then loses a proton, regenerating the acid catalyst and yielding the final ester product, this compound. pressbooks.publibretexts.org
Because the reaction is in equilibrium, high yields are favored by either using a large excess of one reactant (typically the alcohol) or by removing water as it is formed, for example, through azeotropic distillation with a Dean-Stark apparatus. youtube.comlibretexts.org
SN2 Mechanism: An alternative pathway for ester synthesis involves a bimolecular nucleophilic substitution (SN2) reaction. This method does not directly react the carboxylic acid with an alcohol in the same manner as the Fischer esterification. Instead, the carboxylic acid is first deprotonated by a base to form a carboxylate anion (e.g., sodium oleate). This carboxylate then acts as a nucleophile, attacking a primary alkyl halide (e.g., 1-bromohenicosane) in a single, concerted step. masterorganicchemistry.comikm.org.myscielo.br
The key features of this mechanism are:
Concerted Reaction: The formation of the new carbon-oxygen bond and the breaking of the carbon-halogen bond occur simultaneously. nih.gov
Backside Attack: The carboxylate nucleophile attacks the carbon atom bearing the leaving group from the side opposite to the leaving group. google.com
Stereospecificity: The reaction proceeds with an inversion of configuration at the electrophilic carbon center. nih.gov
This SN2 route is particularly effective for primary and some secondary alkyl halides but is not suitable for tertiary halides due to steric hindrance, which would favor an elimination reaction instead. ikm.org.mygoogle.com
Catalysis in Chemical Synthesis
The efficiency of esterification reactions is heavily dependent on the catalyst used. Catalysts accelerate the reaction rate, allowing the equilibrium to be reached faster and often under milder conditions. They are broadly classified as homogeneous or heterogeneous.
Homogeneous catalysts dissolve in the reaction medium, providing excellent contact with the reactants.
Sulfuric Acid (H₂SO₄): Sulfuric acid is a strong mineral acid and one of the most widely used catalysts for industrial esterification due to its high activity, dehydrating properties, and low cost. mdpi.com It effectively protonates the carboxylic acid, initiating the Fischer esterification mechanism. mdpi.comrasayanjournal.co.in Studies on the esterification of oleic acid with various alcohols frequently employ sulfuric acid, achieving high conversions under optimized conditions. scielo.brekb.egrjptonline.org For instance, the esterification of oleic acid with methanol has been shown to yield up to 99.7% biodiesel in specific reactor systems using sulfuric acid as the catalyst. matec-conferences.org
p-Toluenesulfonic Acid (PTSA): PTSA is a strong organic acid that is solid at room temperature, making it easier to handle than liquid sulfuric acid. mdpi.combcrec.id It is highly effective for esterification and is a common choice for both laboratory and industrial-scale synthesis. ucp.ptresearchgate.net Research has demonstrated its high catalytic activity in the synthesis of oleic acid esters. mdpi.com For example, when used to catalyze the esterification of corn oil (which contains oleic acid), PTSA showed the highest catalytic activity compared to benzenesulfonic acid and sulfuric acid, reaching a 97.1% yield of fatty acid methyl esters. mdpi.com
| Catalyst | Alcohol | Molar Ratio (Alcohol:Acid) | Catalyst Conc. | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Sulfuric Acid | Methanol | 9:1 | 1.0% w/w | 110 | 1.33 | ~95% | scielo.br |
| Sulfuric Acid | Fusel Oil Fraction | 2:1 | 1.25% (of acid wt) | 90 | 1 | 97.3% | ekb.eg |
| p-Toluenesulfonic Acid | Methanol | 5:1 | 5% (of acid wt) | 80 | 1 | 94.3% | mdpi.com |
| 4-Dodecylbenzenesulfonic Acid (DBSA) | Cetyl Alcohol | 1.3:1 | 10 mol% | 40 | 4 | 93.6% |
Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. Their primary advantage is the ease of separation from the product mixture, which simplifies purification and allows for catalyst recycling. ucp.pt
Sodium Hydrogen Sulfate (NaHSO₄): This solid acid catalyst has demonstrated high activity in the esterification of oleic acid. In a study comparing various heterogeneous catalysts for the synthesis of oleyl oleate (B1233923), NaHSO₄ showed the highest activity, achieving a 96.8% yield under optimized conditions (130°C, 8 hours). Its effectiveness is attributed to its high acidity and its ability to act as a desiccant, absorbing the water produced during the reaction.
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O): As a water-tolerant Lewis acid, SnCl₂·2H₂O is an effective and inexpensive catalyst for oleic acid esterification. masterorganicchemistry.com Its catalytic activity has been shown to be comparable to that of sulfuric acid under mild conditions. Kinetic studies reveal that the reaction is first-order with respect to both the fatty acid and the catalyst concentration. A key advantage over mineral acids is its reduced corrosiveness. masterorganicchemistry.com
Sodium Dihydrogen Phosphate (NaH₂PO₄): This salt has also been utilized as a solid acid catalyst for oleic acid esterification. While effective, its catalytic activity has been reported to be lower than that of NaHSO₄ under similar conditions.
Magnesium Oxide (MgO): Although listed here, MgO typically functions as a heterogeneous base catalyst. It has been successfully used for the esterification of oleic acid with methanol, achieving a high conversion of 98% at 140°C over 6 hours. The catalytic activity is dependent on the basic sites on the nano-sized MgO particles. Its use highlights the versatility of catalytic approaches, extending beyond just acid catalysis for this transformation.
| Catalyst | Alcohol | Molar Ratio (Alcohol:Acid) | Catalyst Conc. | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| NaHSO₄ | Oleyl Alcohol | 1:1 | 9.9 wt% | 130 | 8 | 96.8% | |
| SnCl₂·2H₂O | Ethanol | 120:1 | 40 mol% | Reflux | 2 | ~90% | |
| NaH₂PO₄ | Oleyl Alcohol | Not specified | Not specified | 130 | 8 | Lower than NaHSO₄ | |
| MgO | Methanol | Not specified | 0.2 g | 140 | 6 | 98% |
Brønsted acidic ionic liquids (BAILs) are a class of catalysts that merge the properties of ionic liquids (e.g., low vapor pressure, high thermal stability) with the catalytic activity of Brønsted acids. They are considered green catalysts due to their reusability. Various BAILs have been synthesized and shown to be highly efficient for the esterification of oleic acid. For example, 3-(N,N-dimethyldodecylammonium) propanesulfonic acid hydrogen sulfate ([SB3-12][HSO₄]) acts as both a catalyst and a surfactant, forming reverse micelles that promote the reaction and can achieve a 94.6% conversion of oleic acid with ethanol. Another study found that 1-sulfobutyl-3-methylimidazolium hydrosulfate ([BHSO₃MIM]HSO₄) gave a methyl oleate yield of 97.7% and could be reused ten times with minimal loss of activity. The synergistic effect of combining Brønsted and Lewis acidic sites, for instance by supporting an ionic liquid on Fe-SBA-15, can also enhance catalytic activity, reaching an 87.7% conversion of oleic acid. nih.govmatec-conferences.org
Deep eutectic solvents (DES) represent another class of green catalysts. They are mixtures of a hydrogen bond acceptor (like choline chloride) and a hydrogen bond donor (like p-toluenesulfonic acid) that form a eutectic with a melting point much lower than the individual components. Acidic DES have been successfully employed as efficient and recyclable catalysts for the synthesis of oleic acid-based wax esters under mild, solvent-free conditions. A DES composed of choline chloride and p-toluenesulfonic acid (1:4 molar ratio) catalyzed the esterification of oleic acid with cetyl alcohol, achieving a 99.1% conversion at 70°C in just 3 hours. This catalyst could be reused five times without a significant drop in activity. Similarly, a phosphonium-based DES used for the esterification of oleic acid with glycerol (B35011) achieved a 95% conversion in 30 minutes at 150°C. google.com
Solvent-Free Synthesis Approaches
The synthesis of oleic acid esters, including analogues of this compound, is increasingly moving towards solvent-free methodologies to align with the principles of green chemistry. These approaches offer significant environmental and economic advantages, such as reducing waste, eliminating the need for costly and potentially hazardous solvents, and simplifying downstream processing. researchgate.net Both chemical and enzymatic routes have been successfully employed for the solvent-free production of wax esters.
Enzymatic synthesis, often utilizing immobilized lipases like Novozym 435, is particularly attractive as it proceeds under mild conditions, is highly selective, and generates less waste compared to traditional chemical methods. researchgate.net In these processes, an equimolar mixture of the fatty acid and alcohol can be converted to the corresponding ester with high yields, often between 95-99%, by removing the water byproduct, for instance, by passing a stream of dry air through the reactor. researchgate.net This method has been shown to consume significantly less energy than conventional chemical esterification.
Chemical catalysis under solvent-free conditions has also proven effective. For example, acidic deep eutectic solvents (DESs), such as those composed of choline chloride and p-toluenesulfonic acid, have been used as efficient and recyclable catalysts. researchgate.net This method allows for high conversion rates under mild conditions and the catalyst can be reused multiple times without significant loss of activity. researchgate.net Other catalysts like 4-dodecylbenzenesulfonic acid (DBSA) and zirconium sulfate (Zr(SO4)2·4H2O) have also been successfully used for the solvent-free esterification of oleic acid with various alcohols. mdpi.comsemanticscholar.org These solvent-free systems are integral to developing more sustainable and atom-efficient processes for producing high-value esters. researchgate.net
Optimization of Chemical Reaction Parameters
The yield and efficiency of the synthesis of oleic acid esters are critically dependent on the optimization of several key reaction parameters. A systematic investigation of temperature, reactant molar ratio, catalyst loading, and reaction time is essential to maximize product conversion and reaction kinetics.
Effect of Reaction Temperature on Esterification Yield and Kinetics
Reaction temperature is a crucial parameter in the esterification of oleic acid, significantly influencing both the reaction rate and the final conversion yield. Generally, increasing the temperature accelerates the reaction, leading to higher conversion in a shorter time. nih.govlidsen.com For instance, in the synthesis of oleic acid-based wax esters using a 4-dodecylbenzenesulfonic acid (DBSA) catalyst, increasing the temperature from 20°C to 40°C led to a rapid increase in the conversion of cetyl alcohol from 59.2% to 92.9%. mdpi.com
However, the optimal temperature can vary depending on the specific catalyst and reactants used. In one study using a deep eutectic solvent catalyst, the optimal temperature for the esterification of oleic acid with cetyl alcohol was found to be 70°C. researchgate.net In another study involving trimethylolpropane (B17298), the optimal temperature range was identified as 105°C to 120°C. uctm.edu Beyond a certain point, further increases in temperature may not significantly improve the yield and can even lead to unchanged or diminishing returns. For example, in the synthesis of mixed oleate esters with methanol and ethylene glycol, increasing the temperature from 160°C to 180°C accelerated the reaction, with a concentrated sulfuric acid catalyst achieving a 90% esterification rate at the higher temperature. nih.gov The choice of optimal temperature often involves a trade-off between reaction kinetics and energy consumption, as well as the thermal stability of the reactants and catalyst. uctm.edu
Table 1: Effect of Reaction Temperature on Oleic Acid Esterification
| Catalyst | Alcohol | Temperature (°C) | Conversion/Yield | Source |
|---|---|---|---|---|
| 4-Dodecylbenzenesulfonic Acid (DBSA) | Cetyl Alcohol | 20 | 59.2% | mdpi.com |
| 4-Dodecylbenzenesulfonic Acid (DBSA) | Cetyl Alcohol | 40 | 92.9% | mdpi.com |
| Deep Eutectic Solvent (DES) | Cetyl Alcohol | 70 | 99.1% | researchgate.net |
| p-Toluenesulfonic acid (p-TSA) | Trimethylolpropane | 105-120 | Optimal Range | uctm.edu |
| Concentrated Sulfuric Acid | Methanol & Ethylene Glycol | 150 | Optimal | nih.gov |
| Concentrated Sulfuric Acid | Ethylene Glycol | 180 | 90% | nih.gov |
| ZrO2-SiO2-Me&Et-PhSO3H | Glycerol | 160 | 80% | frontiersin.org |
| NaHSO4 | Oleyl Alcohol | 130 | 96.8% | rasayanjournal.co.in |
Molar Ratio of Reactants and its Influence on Conversion
The molar ratio of oleic acid to alcohol is a critical factor that directly influences the equilibrium position of the esterification reaction. To drive the reaction towards the product side and maximize the conversion of the limiting reactant, an excess of one of the reactants, typically the alcohol, is often used. researchgate.net
Studies have systematically investigated this parameter to find the optimal balance. For the synthesis of cetyl oleate, an optimal molar ratio of oleic acid to cetyl alcohol was found to be 1.3:1. researchgate.netmdpi.com Using a higher excess of alcohol generally results in greater ester conversion in a shorter time. researchgate.net For example, in the esterification of oleic acid with methanol, increasing the molar ratio from 2:1 to 40:1 led to a significant increase in the final conversion from 64% to 88%. researchgate.net However, beyond a certain point, further increasing the amount of excess alcohol may not lead to a significant improvement in conversion and can complicate the purification process. researchgate.net In a study using sulphuric acid as a catalyst, a methanol to free fatty acid (FFA) molar ratio of 40:1 yielded a maximum conversion of 88%, with no further improvement at higher ratios. ekb.egekb.eg The optimal ratio depends on the specific alcohol and catalyst system being employed. For instance, in the esterification of oleic acid with ethanol over an Amberlyst 15 catalyst, the highest FFA conversion was achieved at a molar ratio of 25:1. matec-conferences.org
Table 2: Influence of Molar Ratio on Oleic Acid Esterification
| Alcohol | Catalyst | Molar Ratio (Acid:Alcohol or Alcohol:Acid) | Conversion/Yield | Source |
|---|---|---|---|---|
| Cetyl Alcohol | Deep Eutectic Solvent (DES) | 1.3:1 (Acid:Alcohol) | 99.1% | researchgate.net |
| Cetyl Alcohol | 4-Dodecylbenzenesulfonic Acid (DBSA) | 1.3:1 (Acid:Alcohol) | 93.6% | mdpi.com |
| Methanol | Sulphuric Acid | 40:1 (Alcohol:Acid) | 88% | ekb.egekb.eg |
| Methanol | Sulphuric Acid | 80:1 (Alcohol:Acid) | 88% | researchgate.net |
| Ethanol | Amberlyst 15 | 25:1 (Alcohol:Acid) | 28.6% | matec-conferences.org |
| Pentaerythritol | Fascat 4102 | 1:1 (FA:OH groups) | >98% | nih.gov |
Catalyst Loading and Activity
The concentration, or loading, of the catalyst is a pivotal parameter that governs the rate of the esterification reaction. An increase in catalyst concentration generally leads to an improved yield within a given timeframe, up to an optimal point. mdpi.com For example, in the synthesis of cetyl oleate, the conversion increased significantly as the catalyst loading of a deep eutectic solvent (DES) was raised from 1% to 5% (w/w), after which the conversion remained largely unchanged. researchgate.net A similar trend was observed with 4-dodecylbenzenesulfonic acid (DBSA), where the optimal loading was found to be 10 mol%. mdpi.com
Exceeding the optimal catalyst loading does not necessarily enhance the yield and can be uneconomical. frontiersin.org Research on the esterification of oleic acid with glycerol showed that increasing the catalyst concentration beyond 5 wt% did not improve the conversion rate. frontiersin.org In some cases, an excessively high catalyst concentration can even have a slightly negative effect on the final acid value of the product. researchgate.net The activity of the catalyst is also crucial; different catalysts exhibit varying levels of efficiency. For instance, in a comparison of acidic heterogeneous catalysts for the synthesis of oleyl oleate, NaHSO4 showed the highest activity and achieved a greater final yield compared to SnCl2·2H2O and NaH2PO4. rasayanjournal.co.in The reusability of the catalyst is another important aspect of activity; DES catalysts have been shown to be reusable for up to five cycles with consistent activity. researchgate.net
Table 3: Effect of Catalyst Loading on Oleic Acid Esterification
| Catalyst | Reactants | Optimal Catalyst Loading | Result | Source |
|---|---|---|---|---|
| Deep Eutectic Solvent (DES) | Oleic Acid, Cetyl Alcohol | 5% (w/w) | 99.1% Conversion | researchgate.net |
| 4-Dodecylbenzenesulfonic Acid (DBSA) | Oleic Acid, Cetyl Alcohol | 10 mol% | 93.6% Conversion | mdpi.com |
| p-Toluenesulfonic acid (p-TSA) | Oleic Acid, Trimethylolpropane | 1.5 - 2 wt% | Optimal Range | uctm.edu |
| ZrO2-SiO2-Me&Et-PhSO3H | Oleic Acid, Glycerol | 5 wt% | 80% Conversion | frontiersin.org |
| NaHSO4 | Oleic Acid, Oleyl Alcohol | 9.9 wt% | 96.8% Yield | rasayanjournal.co.in |
| Sulphuric Acid | Sludge Palm Oil, Methanol | 0.5 wt% | Significant reduction in acid value | researchgate.net |
Reaction Time Profiles for Optimal Yield
The duration of the esterification reaction is a key factor in achieving optimal yield. Typically, the conversion of oleic acid increases rapidly in the initial phase of the reaction and then slows as the system approaches equilibrium. ekb.eg Monitoring the reaction over time allows for the determination of the point at which maximum conversion is achieved, beyond which extending the reaction time offers no significant benefit.
The optimal reaction time is highly dependent on the other reaction parameters, such as temperature, catalyst, and molar ratio. For instance, under optimized conditions using a DES catalyst at 70°C, a 99.1% conversion for cetyl oleate synthesis was achieved in just 3 hours. Similarly, using DBSA as a catalyst at a lower temperature of 40°C, a 93.6% conversion was obtained in 4 hours. mdpi.com In some systems, the reaction may require a longer duration to reach completion. The synthesis of oleyl oleate using NaHSO4 as a catalyst required 8 hours to achieve a 96.8% yield. rasayanjournal.co.in Kinetic studies show that for the esterification of oleic acid with methanol, the reaction is very fast in the first 10-30 minutes, after which the conversion rate slows considerably as equilibrium is approached. ekb.egekb.eg In an ultrasound-assisted process, the optimal reaction time was found to be 90 minutes, with a further increase in time leading to an increase in the acid value, suggesting a potential reversal of the reaction. researchgate.net
Table 4: Optimal Reaction Times for Oleic Acid Esterification
| Catalyst | Alcohol | Temperature (°C) | Optimal Reaction Time | Conversion/Yield | Source |
|---|---|---|---|---|---|
| Deep Eutectic Solvent (DES) | Cetyl Alcohol | 70 | 3 h | 99.1% | |
| 4-Dodecylbenzenesulfonic Acid (DBSA) | Cetyl Alcohol | 40 | 4 h | 93.6% | mdpi.com |
| Concentrated Sulfuric Acid | Methanol & Ethylene Glycol | 150 | 3 h | Optimal | nih.gov |
| Sulphuric Acid | Methanol | 68 | 30 min | 88% | ekb.egekb.eg |
| NaHSO4 | Oleyl Alcohol | 130 | 8 h | 96.8% | rasayanjournal.co.in |
| ZrO2-SiO2-Me&Et-PhSO3H | Glycerol | 160 | 4 h | 80% | frontiersin.org |
Preparation of Novel Oleic Acid Esters with Diverse Alcohol Moieties
The esterification methodologies developed for oleic acid are versatile and can be applied to a wide range of alcohols, leading to the synthesis of novel esters with diverse properties and applications. Research has demonstrated the successful esterification of oleic acid with various long-chain fatty alcohols, polyols, and short-chain alcohols under different catalytic systems.
Solvent-free esterification catalyzed by deep eutectic solvents (DES) has been successfully applied to produce oleic acid esters from alcohols such as myristyl alcohol and stearyl alcohol, achieving excellent conversions greater than 96%. researchgate.net Similarly, 4-dodecylbenzenesulfonic acid (DBSA) has been used to synthesize a variety of oleic acid-based wax esters with high yields (>90%). mdpi.com
Enzymatic approaches have also shown broad applicability. The use of liquid lipase in a solvent-free medium has been effective for synthesizing a range of biolubricant esters (C12-C36) by reacting oleic acid with different alcohols, including oleyl alcohol, with conversions reaching up to 99%. nih.gov Studies using immobilized Candida antarctica lipase have successfully produced esters from oleic acid and short-chain aliphatic alcohols like methanol, ethanol, n-propanol, and n-butanol. researchgate.net Furthermore, complex polyols such as pentaerythritol have been esterified with oleic acid using metallic catalysts, yielding products with high conversions of the oleic acid (over 98%). nih.gov This flexibility allows for the tailoring of the final ester's physical and chemical properties by carefully selecting the alcohol moiety.
Table 5: Synthesis of Various Oleic Acid Esters
| Alcohol Moiety | Resulting Ester | Catalyst/Method | Conversion/Yield | Source |
|---|---|---|---|---|
| Cetyl Alcohol | Cetyl Oleate | Deep Eutectic Solvent (DES) | 99.1% | researchgate.net |
| Myristyl Alcohol | Myristyl Oleate | Deep Eutectic Solvent (DES) | >96% | researchgate.net |
| Stearyl Alcohol | Stearyl Oleate | Deep Eutectic Solvent (DES) | >96% | researchgate.net |
| Oleyl Alcohol | Oleyl Oleate | Liquid Lipase (enzymatic) | ~99% | nih.gov |
| Methanol | Methyl Oleate | Immobilized Candida antarctica lipase | - | researchgate.net |
| Ethanol | Ethyl Oleate | Immobilized Candida antarctica lipase | 95.8% | researchgate.net |
| n-Propanol | n-Propyl Oleate | Immobilized Candida antarctica lipase | 94.2% | researchgate.net |
| n-Butanol | n-Butyl Oleate | Immobilized Candida antarctica lipase | 90.1% | researchgate.net |
| Pentaerythritol | Pentaerythritol Oleate | Fascat 4102 (metallic catalyst) | >98% | nih.gov |
| Trimethylolpropane | Trimethylolpropane Oleate | p-Toluenesulfonic acid (p-TSA) | - | uctm.edu |
| Ethylene Glycol | Ethylene Glycol Oleate | Concentrated Sulfuric Acid | ~80% | nih.gov |
| Glycerol | Glycerol Mono-, Di-, and Tri-oleate | ZrO2-SiO2-Me&Et-PhSO3H | 88.2% | frontiersin.org |
| Compound Name |
|---|
| This compound |
| Oleic Acid |
| Henicosyl alcohol |
| Cetyl alcohol |
| Cetyl Oleate |
| Myristyl alcohol |
| Myristyl Oleate |
| Stearyl alcohol |
| Stearyl Oleate |
| Oleyl alcohol |
| Oleyl Oleate |
| Methanol |
| Methyl Oleate |
| Ethanol |
| Ethyl Oleate |
| n-Propanol |
| n-Propyl Oleate |
| n-Butanol |
| n-Butyl Oleate |
| Glycerol |
| Glycerol Monooleate |
| Glycerol Dioleate |
| Glycerol Trioleate |
| Trimethylolpropane |
| Trimethylolpropane Oleate |
| Pentaerythritol |
| Pentaerythritol Oleate |
| Ethylene Glycol |
| Ethylene Glycol Oleate |
| Choline chloride |
| p-Toluenesulfonic acid |
| 4-Dodecylbenzenesulfonic acid |
| Zirconium sulfate |
| Sulfuric acid |
| Sodium bisulfate (NaHSO4) |
| Tin(II) chloride dihydrate (SnCl2·2H2O) |
Enzymatic Synthesis of Oleic Acid Esters
The enzymatic synthesis of oleic acid esters represents a significant advancement in green chemistry, offering a milder and more selective alternative to conventional chemical catalysis. acs.org This biocatalytic approach primarily utilizes lipases to facilitate the esterification of oleic acid with various alcohols. The inherent specificity of these enzymes allows for reactions under ambient conditions, minimizing energy consumption and the formation of unwanted byproducts. scielo.br
Lipase-Catalyzed Esterification (e.g., Candida antarctica Lipase B, Thermomyces lanuginosus Lipase)
Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are highly efficient biocatalysts for ester synthesis. scielo.br Among the most extensively studied and commercially significant are Candida antarctica Lipase B (CALB) and Thermomyces lanuginosus Lipase (TLL). researchgate.netmdpi.com
Candida antarctica Lipase B is recognized for its broad substrate specificity and high stability, making it a versatile catalyst for the esterification of oleic acid with a range of aliphatic alcohols, including methanol, ethanol, n-propanol, and n-butanol. researchgate.net Studies have demonstrated that immobilized CALB can achieve high yields of oleic acid esters, often exceeding 90%, in less than 24 hours. researchgate.net For instance, in the synthesis of quercetin oleate esters, CALB was effective in producing three acylated analogues: quercetin 4'-oleate, quercetin 3',4'-dioleate, and quercetin 7,3',4'-trioleate. researchgate.netnih.gov
Thermomyces lanuginosus Lipase is another robust enzyme, often used in its immobilized form (e.g., Lipozyme TL IM). mdpi.comresearchgate.net It has been successfully employed in the synthesis of oleic acid esters of sterols and stanols through the transesterification of methyl oleate. researchgate.net This lipase is noted for its thermostability, with an optimal temperature often around 55°C. mdpi.com TLL can effectively catalyze the hydrolysis of triglycerides to generate free fatty acids, which can then be esterified. nih.gov
The efficiency of these lipases can be influenced by various factors, including enzyme concentration and temperature. For example, in the esterification of oleic acid with ethanol, increasing the concentration of lipases like CALB and TLL generally leads to higher conversion rates within a shorter timeframe. tandfonline.com
Table 1: Comparison of Lipases in Oleic Acid Esterification
| Lipase Source | Common Form | Key Characteristics | Example Application | Reference |
|---|---|---|---|---|
| Candida antarctica | Immobilized (e.g., Novozym 435) | High stability, broad substrate specificity | Synthesis of biodiesel from oleic acid and aliphatic alcohols | researchgate.net |
| Thermomyces lanuginosus | Immobilized (e.g., Lipozyme TL IM) | Thermostable, sn-1,3 specificity | Synthesis of sterol and stanol oleates | mdpi.comresearchgate.net |
| Rhizomucor miehei | Free and Immobilized | High activity in biphasic systems | Synthesis of butyl oleate in aqueous-organic systems | acs.org |
| Candida rugosa | Powder | High esterification extent in organic solvents | Synthesis of glycerides from glycerol and oleic acid | researchgate.net |
| Porcine Pancreas | Powder | Effective in non-aqueous environments | Synthesis of aliphatic esters of butyric acid | researchgate.netlongdom.org |
Biocatalyst Immobilization and Reusability in Ester Production
A crucial aspect of industrial biocatalysis is the ability to reuse the enzyme, which significantly reduces operational costs. Immobilization of lipases on solid supports is a common strategy to enhance their stability and facilitate easy separation from the reaction mixture for subsequent reuse. researchgate.net
Immobilized lipases, such as Novozym 435 (CALB immobilized on macroporous acrylic resin), have demonstrated excellent reusability. nih.gov For instance, in the production of biodiesel from oleic acid, immobilized Candida antarctica lipase was shown to be efficient, although its activity with methanol decreased after ten cycles. researchgate.net Similarly, catalysts derived from biowaste, like sulfonated orange peels, have been used for oleic acid esterification and showed good recyclability with a minor decrease in conversion after five cycles. frontiersin.org
The choice of support material can influence the performance of the immobilized enzyme. Materials like silica (B1680970) gel and various polymers have been used to immobilize catalysts for oleic acid esterification, allowing for simple recovery and reuse. researchgate.net Magnetic macroporous zeolitic imidazolate framework-8 (ZIF-8) has also been used to immobilize Thermomyces lanuginosus lipase, enhancing its reusability in biodiesel preparation. acs.org
The reusability of a catalyst is a key performance indicator. For example, a solid acid catalyst made from porous phenolsulfonic acid-formaldehyde (PSF) resins was reused up to 30 times for the esterification of fatty acids without a significant loss of activity. researchgate.net Another study using Amberlyst 15 as a catalyst for oleic acid esterification demonstrated good performance over five repeated uses. matec-conferences.org
Reaction Environment Considerations in Enzymatic Synthesis
The environment in which the enzymatic reaction occurs plays a critical role in the efficiency and outcome of the esterification process. Key factors include the choice of solvent, the use of novel solvent systems like deep eutectic solvents, and the management of water activity.
The use of organic solvents in enzymatic esterification can be advantageous by improving the solubility of non-polar substrates like oleic acid and shifting the reaction equilibrium towards synthesis rather than hydrolysis. nih.gov The properties of the organic solvent, often quantified by its logarithm of the partition coefficient (log P), can significantly impact enzyme activity. researchgate.net
Generally, non-polar, water-immiscible organic solvents with a high log P value (typically > 2) are preferred as they are less likely to strip the essential water layer from the enzyme's surface, thus preserving its catalytic activity. researchgate.net Solvents like hexane (B92381) and iso-octane have been found to be particularly useful for the synthesis of glycerides from oleic acid. researchgate.net The choice of solvent can influence not only the reaction rate but also the enzyme's stability and even its enantioselectivity. uni-pannon.hu
Table 2: Influence of Organic Solvents on Enzymatic Esterification
| Solvent | Log P Value | General Effect on Lipase Activity | Reference |
|---|---|---|---|
| Hexane | 3.9 | Generally preserves enzyme activity; useful for glyceride synthesis. | researchgate.net |
| Iso-octane | 4.5 | Favorable for esterification; maintains enzyme stability. | researchgate.net |
| Toluene | 2.7 | Can have varied effects depending on the specific enzyme and reaction. | researchgate.net |
| Acetonitrile | -0.34 | More polar; can sometimes reduce enzyme activity by stripping water. | researchgate.net |
Application of Deep Eutectic Solvents in Biocatalysis
Deep eutectic solvents (DESs) have emerged as a green and effective alternative to traditional organic solvents for biocatalytic processes. nih.govbohrium.com DESs are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that form a eutectic mixture with a melting point lower than that of the individual components. nih.gov They are often biodegradable, non-toxic, and can be prepared from inexpensive, renewable materials. bohrium.com
In the context of oleic acid ester synthesis, DESs can act as both the solvent and, in some cases, the catalyst. For example, an acidic DES composed of choline chloride and p-toluenesulfonic acid has been used as a recyclable catalyst for the solvent-free synthesis of oleic acid-based wax esters, achieving high conversion rates. DESs can also be formed using the substrates themselves. For instance, a DES formed from L-menthol and fatty acids like oleic acid has been used as the reaction medium for lipase-catalyzed synthesis of menthol esters. nih.gov The use of DESs can enhance enzyme stability and improve the solubility of hydrophobic substrates, leading to higher reaction yields. tudelft.nl
Water plays a dual role in enzymatic esterification. A certain amount of water is essential to maintain the three-dimensional structure and catalytic activity of the enzyme. researchgate.net However, as esterification is a reversible reaction that produces water, an excess of water can shift the equilibrium back towards hydrolysis, reducing the ester yield. researchgate.net
Therefore, controlling the water activity (a_w) of the reaction medium is crucial for maximizing ester production. uni-pannon.hunih.gov Water activity is a measure of the available water for the enzyme and can be controlled by adding molecular sieves or silica gel to the reaction medium to remove the water produced. researchgate.net The optimal water content is highly dependent on the specific lipase and reaction conditions. For instance, in the synthesis of glycerides, the optimal water content for Candida rugosa lipase was found to be 5%, while for porcine pancreas lipase it was 1%. researchgate.net Low water activity generally favors the synthesis reaction. scielo.br However, removing too much water can lead to a loss of enzyme activity. researchgate.net Thus, maintaining an optimal water activity is a key parameter for stabilizing the enzyme and achieving high conversion rates. uni-pannon.hu
Optimization of Enzymatic Reaction Parameters
Temperature Optima for Enzyme Activity and Stability
Temperature is a crucial parameter in lipase-catalyzed esterification, as it directly affects both the reaction rate and the stability of the enzyme. scielo.br Generally, higher temperatures increase the reaction rate, but excessively high temperatures can lead to the denaturation of the lipase, causing a loss of catalytic activity. ejbiotechnology.info The optimal temperature for the synthesis of wax esters often falls within the range of 30°C to 65°C. ejbiotechnology.infonih.govcirad.fr
For instance, in the synthesis of cetyl oleate, an analogue of this compound, an optimal temperature of 50°C was identified for achieving a maximum ester conversion of 90.2% using a lipase catalyst. researchgate.net Similarly, the enzymatic synthesis of propyl oleate and phytosterol oleic acid esters found optimal temperatures to be 45°C and 50°C, respectively. nih.govresearchgate.net Studies on other wax esters have shown that optimal temperatures for synthesis using Candida antarctica lipase (Novozym 435) and Rhizomucor miehei lipase (Lipozyme RM IM) can be around 65°C and 45°C, respectively. ejbiotechnology.infonih.gov The stability of the enzyme at these temperatures is critical; lipases are proteins that can undergo conformational changes at high temperatures, leading to reduced activity. ejbiotechnology.info Therefore, the chosen temperature must be a compromise between achieving a high reaction rate and maintaining the structural integrity and long-term stability of the biocatalyst. scielo.br
Table 1: Temperature Optima in Enzymatic Synthesis of Various Oleic Acid Esters
| Ester Product | Lipase Source | Optimal Temperature (°C) | Conversion / Yield | Reference |
|---|---|---|---|---|
| Cetyl Oleate | Not Specified | 50 | 90.2% | researchgate.net |
| Propyl Oleate | Novozym 435 | 45 | 91.0% | researchgate.net |
| Phytosterol Oleate | Candida rugosa lipase (CRL) | 50 | 96.8% | nih.gov |
| Coconut oil based wax esters | Lipozyme RM IM | 45 | >88% | ejbiotechnology.info |
| Coconut oil based wax esters | Immobilized lipase EQ3 | 30 | >88% | ejbiotechnology.info |
Substrate Molar Ratios and Enzyme Concentration
The molar ratio of the substrates—oleic acid and henicosyl alcohol—is a key factor influencing the equilibrium of the esterification reaction. An excess of one of the substrates, typically the alcohol, is often used to shift the reaction equilibrium towards the formation of the ester product. nih.gov However, an excessive amount of alcohol can also lead to enzyme inhibition, where the alcohol molecules may interfere with the enzyme's active site. mdpi.comusm.my
Optimal molar ratios of acid to alcohol reported for analogous wax ester syntheses range from 1:2 to 1:3. ejbiotechnology.inforesearchgate.netusm.my For example, a 1:2 molar ratio of fatty acid to fatty alcohol was found to be optimal in a simulation study for wax ester synthesis. usm.my In the synthesis of phytosterol oleate, a molar ratio of 1:2.3 (phytosterols to fatty acids) resulted in a maximum conversion of 96.8%. nih.gov Similarly, a 1:3 ratio of capric acid to cetyl alcohol yielded 91.9% of cetyl caprate. researchgate.net
Enzyme concentration also plays a direct role in the reaction rate. Increasing the amount of lipase generally increases the initial reaction rate, as more active sites are available for catalysis. conicet.gov.ar However, beyond a certain point, the reaction rate may not increase significantly due to substrate limitations or mass transfer issues. researchgate.net Optimal enzyme loadings in published studies vary, with values reported such as 3% (w/w) for cetyl caprate synthesis, 5.8% for phytosterol oleate synthesis, and up to 15% (m/v) for cetyl oleate production. researchgate.netnih.gov
Table 2: Optimized Substrate Ratios and Enzyme Concentrations for Wax Ester Synthesis
| Ester Product | Optimal Substrate Molar Ratio (Acid:Alcohol) | Optimal Enzyme Concentration | Final Yield / Conversion | Reference |
|---|---|---|---|---|
| General Wax Ester | 1:2 | 1.0x10⁻⁵ mol/L | Not Specified | usm.my |
| Cetyl Caprate | 1:3 | 3% (w/w) | 91.9% | researchgate.net |
| Phytosterol Oleate | 1:2.3 | 5.8% (w/w) | 96.8% | nih.gov |
| Propyl Oleate | 1:2 | 5% (w/w) | 91.0% | researchgate.net |
Reaction Time and Conversion Efficiency
Reaction time is the duration required to achieve a satisfactory conversion of reactants to products. The conversion efficiency typically increases with time until the reaction reaches equilibrium, after which the conversion rate plateaus. ejbiotechnology.info The goal is to identify the shortest possible time to reach maximum or near-maximum yield to ensure a cost-effective and efficient process.
For enzymatic wax ester synthesis, reaction times can vary widely depending on the specific substrates, enzyme, and other reaction conditions. High yields have been achieved in relatively short times under optimized conditions. For instance, a 91.9% yield of cetyl caprate was obtained in just 80 minutes. researchgate.net The synthesis of phytosterol oleate reached a 96.8% conversion in 2 hours. nih.govrsc.org In other cases, longer reaction times are necessary. The synthesis of cetyl oleate required 9 hours to achieve a 90.2% conversion, while the production of propyl oleate took 12 hours to reach 91% conversion. researchgate.netresearchgate.net Monitoring the reaction progress over time is essential to determine the point at which the reaction has effectively completed, thereby avoiding unnecessary energy consumption and potential product degradation. conicet.gov.ar
Table 3: Reaction Time and Corresponding Conversion Efficiency in Wax Ester Synthesis
| Ester Product | Reaction Time | Conversion / Yield | Other Key Conditions | Reference |
|---|---|---|---|---|
| Cetyl Caprate | 80 minutes | 91.9% | 50°C, 1:3 molar ratio | researchgate.net |
| Phytosterol Oleate | 2 hours | 96.8% | 50°C, 1:2.3 molar ratio | nih.gov |
| Cetyl Octanoate | 3.75 hours | 99% | 65°C | nih.gov |
| Cetyl Oleate | 9 hours | 90.2% | 50°C, 1:1 molar ratio | researchgate.net |
| Propyl Oleate | 12 hours | 91.0% | 45°C, 1:2 molar ratio | researchgate.net |
Green Approaches in Enzymatic Synthesis Utilizing Lignocellulosic Substrates
A significant advancement in green chemistry involves the use of renewable and waste materials as supports for enzyme immobilization. nih.gov Lignocellulosic biomass, derived from agro-industrial waste such as fruit pomace, rice husks, and loofah sponges, offers a promising, low-cost, and sustainable alternative to traditional synthetic carriers for immobilizing lipases. nih.govmdpi.comnih.gov Immobilization enhances enzyme stability and allows for easy recovery and reuse of the biocatalyst, contributing to a more sustainable and economical process. uniroma1.it
Lignocellulosic materials possess varied morphologies with appreciable hydrophobicity and rigidity, making them suitable as enzyme carriers. nih.gov Research has demonstrated the successful immobilization of lipases on various lignocellulosic supports:
Fruit Pomace: Apple and chokeberry pomace have been successfully used as carriers for Rhizomucor miehei lipase, enhancing the enzyme's stability and synthetic activity. nih.gov
Loofah Sponge: Using a loofah sponge as a carrier for lipase enabled the production of over 99% of 1-octyl acetate and 1-pentyl octanoate in different solvent systems. mdpi.com
Rice Husks and Babaçu Mesocarp: Lipase from Thermomyces lanuginosus immobilized on rice husks and babaçu mesocarp showed high immobilization efficiencies (>98%) and high esterification activities. nih.gov
These biocatalysts, supported on natural carriers, can be effectively used in the synthesis of esters like this compound. The pretreatment of these lignocellulosic materials, for example with alkaline solutions to remove lignin, can further improve their performance as enzyme supports. mdpi.comuniroma1.it This approach aligns with the principles of a circular bioeconomy by valorizing agricultural waste into value-added products for chemical synthesis. nih.gov
Isolation and Modification of Oleic Acid for Esterification
The primary feedstock for the synthesis of this compound is high-purity oleic acid. This monounsaturated fatty acid is abundantly found in natural sources, particularly vegetable oils like olive oil, where it exists mainly as triglyceride esters. rjptonline.orgresearchgate.netijres.org The isolation and purification of oleic acid from these natural sources is a critical preliminary step for its use in esterification.
A common method for isolating oleic acid involves two main stages:
Saponification or Transesterification: The source oil is first treated to liberate the fatty acids from the glycerol backbone. This can be achieved through saponification (hydrolysis using a strong base like NaOH) to produce soap, followed by acidification to yield free fatty acids. jmaterenvironsci.com Alternatively, transesterification with a simple alcohol like methanol can convert the triglycerides into fatty acid methyl esters (FAMEs). nih.gov
Purification via Urea Crystallization: The resulting mixture of free fatty acids or their methyl esters is then purified to isolate oleic acid. A highly effective technique is urea-addition crystallization. rjptonline.orgjmaterenvironsci.comnih.gov In this method, urea forms crystalline inclusion complexes preferentially with saturated and long-chain fatty acids, leaving the unsaturated fatty acids, like oleic acid, in the liquid filtrate. rjptonline.org The mixture is typically dissolved in a solvent like methanol, and upon cooling, the urea complexes precipitate and can be removed by filtration. rjptonline.orgresearchgate.net The filtrate, now enriched in oleic acid, is then treated to remove the solvent, yielding high-purity oleic acid. rjptonline.org
Through multi-step urea crystallization and subsequent cooling crystallization, it is possible to obtain oleic acid with a purity of 99% or higher from olive oil. rjptonline.orgresearchgate.net This high-purity oleic acid is then ready to be used as a substrate in the enzymatic esterification reaction with henicosyl alcohol.
Table of Compounds
| Compound Name |
|---|
| This compound |
| Oleic acid |
| Henicosyl alcohol |
| Cetyl oleate |
| Propyl oleate |
| Phytosterol oleate |
| Cetyl caprate |
| Cetyl octanoate |
| Methyl oleate |
| 1-octyl acetate |
| 1-pentyl octanoate |
| Candida antarctica lipase |
| Rhizomucor miehei lipase |
| Candida rugosa lipase |
| Thermomyces lanuginosus lipase |
| Triglyceride |
| Sodium hydroxide |
| Methanol |
Biochemical Investigations and Cellular Interactions of Oleic Acid Esters
Natural Occurrence and Isolation from Biological Sources
Long-chain fatty acid esters, such as Oleic acid henicosyl ester, are naturally occurring lipids found in a variety of biological sources, including plants and animals. These compounds play crucial roles in energy storage, structural integrity of tissues, and as signaling molecules.
Conocarpus lancifolius, a member of the Combretaceae family, is a plant known for its traditional medicinal uses and is widely distributed in coastal areas of Africa and the Arabian Peninsula. mdpi.com Phytochemical analyses of Conocarpus lancifolius leaves have revealed a rich and diverse composition of secondary metabolites. These studies have identified numerous bioactive compounds, including phenolics, flavonoids, and tannins. nih.gov
The extraction and purification of specific long-chain fatty acid esters from complex biological matrices like plant leaves is a multi-step process that requires careful selection of methods to ensure high purity of the final compound.
A general workflow for the isolation of these lipophilic compounds begins with the extraction from the dried and powdered plant material. The choice of solvent is critical and is typically a nonpolar or semi-polar solvent to effectively solubilize the esters. This is often followed by a series of chromatographic techniques to separate the compound of interest from other co-extracted molecules.
Table 1: General Methodologies for Extraction and Purification
| Step | Methodology | Description |
|---|---|---|
| 1. Extraction | Soxhlet Extraction | Continuous extraction with a nonpolar solvent (e.g., hexane) to isolate lipophilic compounds from the solid plant material. |
| 2. Preliminary Separation | Liquid-Liquid Partitioning | Separation of compounds based on their differential solubility in two immiscible liquid phases (e.g., hexane (B92381) and methanol/water) to remove more polar impurities. |
| 3. Chromatographic Separation | Column Chromatography | Separation based on the differential adsorption of compounds to a stationary phase (e.g., silica (B1680970) gel) and elution with a solvent gradient of increasing polarity. |
| 4. Further Purification | Thin-Layer Chromatography (TLC) | Used to monitor the separation and to isolate smaller quantities of the compound. |
| 5. High-Resolution Purification | High-Performance Liquid Chromatography (HPLC) | Provides high resolution and is used in the final stages to obtain a highly purified compound. A reverse-phase column is often employed for lipophilic molecules. |
| 6. Structural Elucidation | Spectroscopic Techniques (NMR, MS) | Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the chemical structure of the isolated ester. |
Microbial Biotransformation and Metabolism
Biohydrogenation Pathways of Unsaturated Fatty Acids by Gut Microbes
Specific data on the biohydrogenation of this compound by gut microbes is absent from scientific literature. The focus of existing research has been on free fatty acids.
Gut microbes, particularly in the rumen of cattle, are known to perform biohydrogenation, a process that converts unsaturated fatty acids into more saturated forms. nih.gov The biohydrogenation of oleic acid by mixed ruminal microbes does not proceed directly to stearic acid. Instead, it involves the formation of several positional isomers of trans monoenes as intermediates. nih.govresearchgate.net This microbial action is a key source of trans fatty acids in products from ruminant animals. nih.govresearchgate.net The process is complex, involving multiple bacterial species that may exchange intermediates. nih.gov
It is conceivable that if this compound were to reach the gut, microbial lipases would first need to hydrolyze the ester bond to release free oleic acid. This free oleic acid would then be subject to the known biohydrogenation pathways carried out by the gut microbiota.
Metabolic Fate and Oxidation in Cultured Cells (e.g., Hamster Hepatocytes)
There is no information regarding the metabolic fate of this compound in hamster hepatocytes. However, the metabolism of oleic acid has been studied in this cell type.
In cultured hamster hepatocytes, oleic acid, along with other fatty acids like palmitic and stearic acid, is taken up and metabolized. researchgate.net A significant portion of these fatty acids is oxidized, primarily to form ketone bodies, which are used for energy. researchgate.net Studies have shown that after an 8-hour period, more oleic acid was oxidized compared to palmitic and stearic acid. researchgate.net The remaining fatty acids are incorporated into cellular lipids, such as triacylglycerol and phospholipid. researchgate.net Research in bovine hepatocytes also indicates that oleic acid is incorporated into cellular lipids and can influence the metabolism of other fatty acids and the process of gluconeogenesis. nih.gov
Based on this, if this compound is introduced to hepatocytes, it would likely be hydrolyzed first. The resulting oleic acid would then enter the cellular metabolic pathways, being either oxidized for energy or re-esterified into complex lipids for storage or secretion. researchgate.net
Characterization of Biosynthetic Enzymes (e.g., Stearoyl-CoA Desaturase in Plasmodium falciparum)
The malaria parasite Plasmodium falciparum can synthesize oleic acid from stearic acid using the enzyme stearoyl-CoA desaturase (SCD). nih.govscite.ai This process is crucial for the parasite as it requires oleic acid for membrane biogenesis, especially during its development in the liver. nih.govscite.ai
Metabolic labeling experiments have confirmed the conversion of stearic acid to oleic acid in parasite-infected erythrocytes. nih.gov The SCD enzyme in P. falciparum is located in the endoplasmic reticulum, and its activity is highest during the schizont stage, a period of intense membrane synthesis. nih.gov The gene encoding this enzyme, PfSCD, has been identified and characterized. nih.gov Inhibition of this enzyme has been shown to have antimalarial effects, which can be counteracted by supplementing with oleic acid, highlighting the importance of this pathway for the parasite's survival. nih.gov
While there is no direct link between this compound and this enzyme, this research underscores the fundamental role of oleic acid synthesis in certain pathogens. It illustrates a specific metabolic pathway where oleic acid is a critical product, though it does not directly involve the metabolism of an external oleic acid ester.
Table of Compounds
| Compound Name |
|---|
| This compound |
| Oleic acid |
| Stearic acid |
| Palmitic acid |
| Linoleic acid |
| Phosphatidylcholine |
| Triacylglycerol |
| Cholesteryl ester |
Mechanistic Studies of Reaction Pathways and Biological Processes Involving Oleic Acid Henicosyl Ester
Detailed Reaction Mechanisms for Esterification of Long-Chain Fatty Acids
The synthesis of oleic acid henicosyl ester, like other long-chain fatty acid esters, is primarily achieved through esterification. This reaction can be catalyzed by acids or enzymes, each following a distinct mechanistic pathway.
Acid-Catalyzed Esterification (Fischer Esterification) The Fischer esterification is a common method for producing esters from a carboxylic acid and an alcohol, typically in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. csic.es The mechanism for the formation of this compound proceeds through several key steps:
Protonation of the Carbonyl Oxygen: The catalyst protonates the carbonyl oxygen of oleic acid, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of henicosyl alcohol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
Deprotonation: The protonated ester is deprotonated by a base (such as water or the conjugate base of the acid catalyst) to yield the final product, this compound, and regenerate the acid catalyst.
This reaction is reversible, and the equilibrium can be shifted toward the product side by removing water as it is formed. mdpi.com
Enzyme-Catalyzed Esterification Biocatalytic synthesis using lipases offers a green and highly specific alternative to chemical catalysis. scite.ai Lipases (triacylglycerol hydrolases) can efficiently catalyze esterification reactions in non-aqueous or micro-aqueous environments. researchgate.net The most widely accepted mechanism for lipase-catalyzed esterification is the Ping-Pong Bi-Bi mechanism. researchgate.netacs.org
Acyl-Enzyme Complex Formation: The catalytic cycle begins with the acylation of the enzyme. Oleic acid binds to the active site of the lipase. A key serine residue in the enzyme's catalytic triad (B1167595) performs a nucleophilic attack on the carbonyl carbon of the oleic acid, forming a tetrahedral intermediate.
Release of Water: This intermediate then collapses, releasing a molecule of water and forming a stable acyl-enzyme complex.
Alcohol Binding and Nucleophilic Attack: Henicosyl alcohol then enters the active site and its hydroxyl group performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme complex.
Formation of the Second Tetrahedral Intermediate: This attack results in the formation of a second tetrahedral intermediate.
Product Release and Enzyme Regeneration: The intermediate collapses, releasing the this compound. The free enzyme is regenerated and ready to start another catalytic cycle. researchgate.netacs.org
The use of solid acid catalysts, such as ion-exchange resins, can also facilitate the esterification of long-chain fatty acids, offering advantages like easy separation and reusability. csic.es
Kinetic Modeling of Esterification Reactions
Understanding the kinetics of the esterification process is essential for reactor design and process optimization. mdpi.comresearchgate.net Several kinetic models have been developed to describe the esterification of fatty acids.
Pseudo-Homogeneous Models For acid-catalyzed reactions, a pseudo-homogeneous reversible model is often employed. mdpi.comekb.eg This model simplifies the system by assuming the reaction mixture is a single phase. The rate equation considers the reaction to be pseudo-first order in the forward direction and second order bimolecular in the reverse direction. researchgate.net The rate constants are typically determined by fitting experimental data of reactant conversion over time at various temperatures, and the activation energy can be calculated using the Arrhenius equation. ekb.eg
Heterogeneous Catalysis Models When solid catalysts like ion-exchange resins are used, the reaction occurs at the catalyst surface. The Eley-Rideal mechanism is one model used to describe such systems. researchgate.net This model assumes that one reactant (e.g., oleic acid) adsorbs onto the catalyst surface, while the other reactant (henicosyl alcohol) reacts with it directly from the bulk liquid phase. The model must account for mass transfer limitations, physical phase equilibrium between the bulk liquid and the catalyst-absorbed phase, and ionic exchange equilibria. researchgate.net
Enzymatic Kinetic Models For lipase-catalyzed reactions, the Ping-Pong Bi-Bi mechanism is frequently used for kinetic modeling. researchgate.netacs.org This model can describe the reaction rate based on the concentrations of both substrates (oleic acid and henicosyl alcohol). researchgate.net It can also be expanded to include terms for substrate or product inhibition, which can occur at high concentrations. For example, in some systems, high concentrations of the alcohol can inhibit the enzyme's activity. researchgate.netacs.org The Michaelis-Menten parameters (Vmax and Km) for each substrate can be determined from initial rate experiments. researchgate.net
| Kinetic Model | Catalyst Type | Key Assumptions | Relevant Parameters |
|---|---|---|---|
| Pseudo-Homogeneous Reversible Model | Homogeneous (e.g., H₂SO₄) | Single-phase reaction; Reversible reaction. mdpi.com | Forward and reverse rate constants (k₁, k₋₁), Activation Energy (Ea). ekb.eg |
| Eley-Rideal Model | Heterogeneous (e.g., Ion-Exchange Resin) | One reactant adsorbs on the catalyst surface, the other reacts from the bulk phase. researchgate.net | Adsorption constants, Surface reaction rate constant. researchgate.net |
| Ping-Pong Bi-Bi Model | Enzymatic (e.g., Lipase) | Formation of a stable acyl-enzyme intermediate; can include inhibition terms. researchgate.net | Maximum reaction velocity (Vmax), Michaelis constants (Km) for each substrate, Inhibition constants (Ki). researchgate.net |
Structure-Activity Relationship Investigations in Antimicrobial and Antioxidant Contexts
The biological activities of fatty acid esters are intrinsically linked to their chemical structure. While specific studies on this compound are limited, structure-activity relationships (SAR) can be inferred from studies on related long-chain fatty acids and their esters.
Antimicrobial Activity Long-chain unsaturated fatty acids like oleic acid are known to possess significant antimicrobial activity, particularly against Gram-positive bacteria. nih.govmdpi.com The key structural features influencing this activity include:
Chain Length: Medium to long-chain fatty acids (C12-C18) generally show the most potent activity. nih.gov
Unsaturation: The presence of double bonds is often crucial. The cis configuration of the double bond in oleic acid creates a kink in the hydrocarbon chain, which is thought to enhance its ability to disrupt bacterial cell membranes. mdpi.com
Carboxyl Group: The free carboxyl group is important for activity, though esterification does not necessarily eliminate it. Esters can still exhibit significant antimicrobial effects, sometimes with altered specificity compared to the parent fatty acid. nih.gov
For this compound, the very long (C21) saturated henicosyl chain would dramatically increase its lipophilicity. This could enhance its ability to partition into and disrupt the lipid bilayer of bacterial membranes, potentially leading to increased membrane permeability and cell lysis. mdpi.com However, the bulky nature of the henicosyl group might also introduce steric hindrance, possibly altering its interaction with specific membrane components compared to oleic acid alone. Modifying the carboxyl group through esterification can significantly influence antimicrobial profiles, with different esters showing varied inhibitory effects and microbial specificity. nih.gov
Antioxidant Activity The antioxidant activity of oleic acid itself is modest compared to polyphenolic compounds. Its primary contribution is related to its stability against oxidation compared to polyunsaturated fatty acids. The esterification to henicosyl alcohol would not inherently add significant antioxidant functional groups. The antioxidant potential of the ester would largely depend on the stability of the oleic acid moiety. Any antioxidant activity would likely be indirect, for example, by influencing the oxidative stability of systems into which it is incorporated, such as food or cosmetic formulations.
| Structural Feature | Impact on Antimicrobial Activity | Relevance to this compound |
|---|---|---|
| Oleic Acid Moiety (C18:1) | The cis-double bond disrupts membrane packing. mdpi.com | Primary source of antimicrobial action. |
| Ester Linkage (-COO-) | Modifies the polarity and interaction with membrane surfaces compared to a free carboxyl group. nih.gov | Alters the molecule's amphiphilicity. |
| Henicosyl Chain (C21) | Increases lipophilicity, potentially enhancing partitioning into the lipid bilayer. | The long, saturated chain would strongly anchor the molecule in the hydrophobic core of the membrane. |
Understanding Molecular Interactions with Biological Membranes
Free fatty acids and their derivatives can significantly modulate the structure and properties of biological membranes. nih.gov Oleic acid, due to the kink in its structure, can increase the fluidity of gel-phase lipid membranes and induce alterations in the membrane's structural properties. nih.govnih.gov
When incorporated into a phospholipid bilayer, this compound would likely orient itself with the polar ester group near the lipid headgroup region and the two long hydrocarbon tails (the oleyl and henicosyl chains) extending into the hydrophobic core of the membrane. The presence of such a large, non-polar molecule would be expected to have several effects:
Membrane Fluidity: The kinked oleyl chain would disrupt the orderly packing of saturated phospholipid tails, thereby increasing membrane fluidity. nih.govlipotype.com The long, flexible henicosyl chain would also contribute to this disorder. This fluidizing effect is critical for the function of membrane-bound proteins and transport processes. frontiersin.org
Membrane Permeability: By disrupting lipid packing, the ester could create transient voids or defects in the membrane, potentially increasing its permeability to ions and small molecules. acs.org
Lipid Phase Behavior: Oleic acid is known to lower the lamellar-to-hexagonal phase transition temperature in some phospholipid systems. nih.gov The incorporation of its henicosyl ester could similarly influence the phase behavior of the membrane, which is relevant for processes like membrane fusion and fission. lipotype.com
Membrane Thickness and Curvature: The bulky nature of the ester could alter the thickness of the bilayer. Furthermore, the "kinked" molecular shape of the oleic acid portion could induce local curvature strain in the membrane, which is important in cellular processes such as vesicle formation. nih.govfrontiersin.org
The interaction is pH-dependent. While the ester itself is uncharged, any residual free oleic acid in a system can be deprotonated at physiological pH, introducing electrostatic repulsion and further altering inter-membrane forces. nih.gov
Enzyme-Substrate Interactions in Biocatalytic Systems
In the lipase-catalyzed synthesis of this compound, the specific interactions between the substrates and the enzyme's active site are critical for catalytic efficiency. rsc.org Lipases possess a hydrophobic active site, often located in a tunnel or crevice, which is well-suited to accommodate the long hydrocarbon chains of both oleic acid and henicosyl alcohol.
The process involves several key interactions:
Binding of Oleic Acid: The long, non-polar chain of oleic acid fits into the hydrophobic binding pocket of the lipase. The carboxylic acid group is positioned near the catalytic triad (typically Ser-His-Asp/Glu). This precise orientation allows the catalytic serine to attack the carbonyl carbon, leading to the formation of the acyl-enzyme intermediate. acs.org
Binding of Henicosyl Alcohol: After the release of water, the binding site becomes available for the alcohol. The very long C21 chain of henicosyl alcohol must be accommodated within the enzyme's hydrophobic regions. The efficiency of this step can be influenced by steric factors; an active site with a sufficiently large or flexible binding pocket is necessary to bind such a long-chain alcohol effectively.
Nucleophilic Attack: The hydroxyl group of the bound henicosyl alcohol is positioned to attack the acyl-enzyme intermediate, facilitated by the catalytic histidine which acts as a general base. This leads to the formation and subsequent release of the final ester product.
The solubility of the long-chain substrates (especially the C21 alcohol) in the reaction medium is a critical factor. The reaction is often performed in a non-polar organic solvent (e.g., n-hexane) where the hydrophobic substrates are soluble, and the enzyme can maintain its active conformation. researchgate.net The kinetics of such enzymatic reactions can be well-described by the Ping-Pong Bi-Bi mechanism, though substrate inhibition, particularly by the alcohol, may need to be considered in the kinetic model. researchgate.netacs.org
Potential Research Applications and Translational Perspectives
Development of Advanced Biolubricants and Functional Fluids
The demand for high-performance, environmentally friendly lubricants has driven research into bio-based alternatives to conventional mineral oils. researchgate.net Fatty acid esters are prominent candidates due to their excellent lubricity, high viscosity index, high flash points, and biodegradability. researchgate.netemeryoleo.com The investigation of oleic acid henicosyl ester in this domain is a logical extension of extensive research on other oleic acid esters.
Investigation of Rheological Properties and Thermal Stability for Lubricant Applications
The performance of a lubricant is critically dependent on its rheological behavior and stability under thermal stress. For this compound, key parameters for investigation would include viscosity, viscosity index (VI), pour point (PP), and oxidative stability. Studies on other polyol esters of oleic acid have demonstrated that molecular structure significantly influences these properties. nih.gov For instance, increasing the chain length of the alcohol moiety can positively influence low-temperature properties. researchgate.net
Synthetic esters derived from oleic acid have been shown to possess exceptional oxidation stability and superior low-temperature properties compared to their parent triglycerides. google.com Research on various oleic acid esters shows a favorable combination of thermal and oxidative stability along with good cold flow properties. researchgate.net While oleic acid esters are generally stable and have high lubricity at low temperatures, they can be susceptible to hydrolysis at high temperatures, a factor that would need to be characterized for the henicosyl ester. nih.gov
Table 1: Comparative Properties of Various Oleic Acid Esters as Lubricant Basestocks
| Ester Compound | Kinematic Viscosity @ 40°C (mm²/s) | Viscosity Index | Pour Point (°C) | Flash Point (°C) |
|---|---|---|---|---|
| Neopentyl Glycol Dioleate | 45 - 55 | > 180 | ≤ -25 | > 300 |
| Trimethylolpropane (B17298) Trioleate | 44 - 51 | > 180 | ≤ -35 | > 300 |
| Pentaerythritol Tetraoleate | 45 - 55 | > 180 | ≤ -30 | > 300 |
This table is generated based on data for representative oleic acid esters to illustrate typical property ranges. Specific values for this compound would require empirical measurement.
Exploration as Base Stocks or Additives in Hydraulic Oils, Automotive Oils, and Metalworking Fluids
Fatty acid esters are utilized both as primary base stocks and as performance-enhancing additives in a variety of functional fluids. emeryoleo.com Synthetic esters are particularly valued in formulations for industrial lubricants, such as fire-resistant hydraulic fluids. google.comq8oils.com Saturated synthetic esters are often preferred for hydraulic fluids due to their high temperature and aging stability, excellent wear protection, and compatibility with sealing materials. q8oils.com
Oleic acid esters, such as trimethylolpropane oleate (B1233923) and monopentaerythritol oleate, are used as oily agents in metalworking fluids, including rolling oils, drawing oils, and cutting oils, to improve lubricating properties. cn-lubricantadditive.com Their polar ester groups adhere well to metal surfaces, providing good boundary lubrication. researchgate.netmytribos.org The long alkyl chain of henicosyl ester could potentially form a robust lubricating film, making it a candidate for investigation in extreme pressure and anti-wear applications.
Exploration as Organic Phase Change Materials (PCMs) for Thermal Energy Storage
Organic PCMs are materials that absorb and release large amounts of latent heat during their solid-liquid phase transition, making them ideal for thermal energy storage applications. nih.gov Fatty acids and their esters are a significant class of organic PCMs due to their high latent heat storage capacity, chemical stability, low subcooling, and non-corrosive nature. researchgate.netresearchgate.net
Investigation of Thermophysical Behavior for Energy Storage Systems
The suitability of a PCM for a specific application is determined by its thermophysical properties, primarily its melting temperature and latent heat of fusion. nih.gov Research on various fatty acid esters has identified a wide range of melting temperatures and latent heats, allowing for their use in diverse thermal energy storage systems. researchgate.net For example, studies on esters of myristic, palmitic, and stearic acids with glycerol (B35011) have shown melting temperatures between 31–63°C and latent heats of 149–185 J/g. researchgate.net
The long, linear chain of henicosyl ester suggests it would pack efficiently in a crystal lattice, which could result in a high latent heat of fusion—a desirable characteristic for a PCM. nih.gov Experimental investigation using techniques like Differential Scanning Calorimetry (DSC) would be necessary to determine the precise melting point, freezing point, and latent heat of this compound. The thermal reliability of the material over repeated melting and freezing cycles is another critical parameter for practical energy storage applications. researchgate.net
Table 2: Thermophysical Properties of Representative Fatty Acid-Based PCMs
| Compound | Melting Temperature (°C) | Latent Heat of Fusion (J/g) |
|---|---|---|
| Oleic Acid | 6.58 | - |
| Myristic Acid-Glycerol Ester | ~45 | ~170 |
| Palmitic Acid-Glycerol Ester | ~55 | ~185 |
| Stearic Acid-Glycerol Ester | ~63 | ~180 |
This table includes data for oleic acid and various fatty acid esters to provide context for the potential properties of new ester-based PCMs. Data for specific esters can vary. researchgate.netresearchgate.netmdpi.com
Role in Biosurfactant and Emulsifier Design
Surfactants and emulsifiers are amphiphilic molecules that reduce surface and interfacial tension, enabling the formation and stabilization of emulsions. researchgate.netnih.gov Fatty acid esters, particularly those derived from renewable sources, are of great interest as biosurfactants for applications in the food, cosmetic, and pharmaceutical industries. nih.govresearchgate.net
Surface and Interfacial Properties in Emulsion Stabilization
The effectiveness of an emulsifier is governed by its ability to adsorb at the oil-water interface and form a stable film that prevents droplet coalescence. researchgate.netnih.gov The balance between the hydrophilic and lipophilic portions of the molecule, often quantified by the Hydrophilic-Lipophilic Balance (HLB), determines its function. The structure of this compound, with a very long lipophilic alkyl chain and a polar ester group, suggests it would be highly lipophilic and suitable for stabilizing water-in-oil (W/O) emulsions.
Studies on oleic acid itself show interfacial tensions of approximately 11–12 mJ/m² in aqueous solutions. researchgate.net Its esters can significantly reduce the interfacial tension between oil and water phases, which is a critical factor in emulsion formation. researchgate.net The viscoelasticity of the interfacial film created by the emulsifier also plays a crucial role in long-term emulsion stability. researchgate.net Research on lactose (B1674315) fatty acid esters has demonstrated their ability to lower surface and interfacial tension effectively and stabilize oil-in-water emulsions. nih.gov The specific surface and interfacial properties of this compound would need to be determined to assess its potential as a novel biosurfactant or emulsifier.
Table 3: Interfacial Tension of Oleic Acid and Related Compounds
| Interface | Interfacial Tension (mN/m or mJ/m²) |
|---|---|
| Oleic Acid - Air | 31.92 |
| Oleic Acid - Aqueous Solution | ~11-12 |
| Linoleic Acid - Air | 25.02 |
This table presents surface and interfacial tension data for unsaturated fatty acids to illustrate the baseline properties that their esters may modify. researchgate.netmdpi.com
Application in Bioplastic Modification and Polymer Compatibility
The burgeoning field of bioplastics, derived from renewable biomass sources, faces challenges in matching the mechanical properties and processability of conventional petroleum-based plastics. A key area of research is the use of plasticizers and compatibilizers to enhance the flexibility, durability, and blend-ability of bioplastic resins. Long-chain fatty acid esters, a category to which this compound belongs, are promising candidates for these roles due to their inherent biodegradability and potential for high compatibility with polymer matrices.
The function of a plasticizer is to increase the plasticity or decrease the viscosity of a material. Within a polymer, plasticizer molecules position themselves between the polymer chains, reducing intermolecular forces and allowing the chains to move more freely. This results in a less brittle and more flexible material. The long aliphatic chains of both the oleic acid and the henicosyl alcohol components of this compound suggest it could be an effective plasticizer, particularly for non-polar biopolymers.
Table 1: Potential Effects of this compound as a Bioplastic Modifier
| Property | Potential Effect | Rationale |
|---|---|---|
| Flexibility | Increase | The long aliphatic chain can disrupt polymer chain packing, increasing free volume. |
| Brittleness | Decrease | By separating polymer chains, it reduces the intermolecular forces that lead to rigidity. |
| Processability | Improve | Can lower the melting temperature and viscosity of the polymer melt, easing manufacturing. |
| Compatibility | High with non-polar polymers | The hydrophobic nature of the long hydrocarbon chain would promote miscibility. |
Detailed research findings on analogous compounds indicate that the effectiveness of a fatty acid ester as a plasticizer is closely tied to its molecular structure. For example, the presence of unsaturation, as in the oleate portion of this compound, can influence the flexibility of the molecule and its interaction with the polymer chains. Further research would be needed to specifically quantify the impact of this compound on the mechanical and thermal properties of various bioplastics, such as polylactic acid (PLA) and polyhydroxyalkanoates (PHAs).
Novel Research into Bioactive Lipid Derivatives for Functional Materials and Dietary Components
The field of lipidomics has revealed that fatty acids and their derivatives are not merely for energy storage but also play crucial roles as signaling molecules and bioactive compounds. Oleic acid itself is well-regarded for its health benefits, particularly in cardiovascular health. The esterification of fatty acids into more complex lipids can give rise to novel bioactive properties.
One emerging class of bioactive lipids is fatty acid esters of hydroxy fatty acids (FAHFAs). Certain FAHFAs, including oleic acid esters of hydroxy stearic acids (OAHSAs), have demonstrated anti-inflammatory and anti-diabetic properties. This raises the possibility that other long-chain fatty acid esters, such as this compound, could be precursors to or possess their own intrinsic bioactivities. Research in this area would involve synthesizing and screening a library of such esters to identify potential therapeutic effects.
In the context of functional materials, the lipophilic nature of this compound makes it a candidate for use in advanced delivery systems. Bioactive compounds that are poorly soluble in water could potentially be encapsulated within or delivered by lipid-based nanostructures formulated with this ester. Its long chain length could impart unique structural properties to liposomes or solid lipid nanoparticles, influencing factors like drug loading capacity and release kinetics.
From a dietary perspective, while long-chain wax esters are not a major energy source for humans, they are found in some natural food sources. The primary interest in this compound as a dietary component would likely be as a carrier for fat-soluble vitamins or other lipophilic nutraceuticals. Its incorporation into functional foods could enhance the bioavailability of these compounds. However, extensive research would be required to establish its safety and metabolic fate when consumed. The potential for this compound to be a source of oleic acid upon digestion could also be a point of nutritional interest, given the established benefits of this monounsaturated fatty acid.
Table 2: Potential Bioactive and Functional Roles of this compound
| Area of Research | Potential Application | Underlying Principle |
|---|---|---|
| Bioactive Lipids | Development of novel anti-inflammatory or metabolic regulators. | Esterification can create new molecular structures with unique biological targets. |
| Functional Materials | Component in drug delivery systems (e.g., nanoparticles). | The long, lipophilic structure can aid in the encapsulation and transport of hydrophobic drugs. |
| Dietary Components | Carrier for fat-soluble nutrients and nutraceuticals. | Can improve the solubility and absorption of other lipophilic compounds in food matrices. |
Future Research Directions and Emerging Paradigms for this compound
The future of research into this compound is likely to be shaped by broader trends in green chemistry, biotechnology, and materials science. Several key paradigms are emerging that could guide the exploration of this and similar long-chain esters.
A primary focus will be on the development of sustainable and efficient synthesis methods. Traditional chemical esterification often requires high temperatures and harsh catalysts. Future research will likely prioritize biocatalytic approaches, using enzymes like lipases. rsc.org Enzymatic synthesis can be performed under milder conditions, is highly specific, and generates less waste, aligning with the principles of green chemistry. apc-as.com Solvent-free reaction systems and the use of immobilized enzymes for continuous production are also promising avenues for making the synthesis of this compound more economically and environmentally viable.
Another significant research direction is the use of metabolic engineering to produce tailored fatty acid esters in microbial or plant-based systems. univie.ac.at By introducing the necessary enzymatic pathways into oilseed crops or oleaginous yeasts, it may be possible to produce this compound directly from renewable feedstocks. nih.gov This would represent a paradigm shift from chemical synthesis to sustainable bioproduction.
In the realm of materials science, the exploration of this compound in nanotechnology-based applications is a compelling future direction. pharmaexcipients.com Its potential use in formulating nanoemulsions, nanostructured lipid carriers, and other nanosystems for dermal drug delivery or in cosmetics warrants investigation. researchgate.net The specific properties that its very long alkyl chain imparts to these systems would be a key area of study.
Finally, a fundamental understanding of the structure-property relationships of this specific ester is needed. Future research should systematically investigate how its physical and chemical properties (e.g., melting point, viscosity, oxidative stability) translate into performance in various applications, from biolubricants to bioplastics. This foundational knowledge is essential for unlocking the full potential of this compound and guiding its development from a chemical novelty to a valuable component in a range of advanced, sustainable technologies.
Q & A
Q. What are the standard laboratory methods for synthesizing oleic acid henicosyl ester?
this compound is typically synthesized via esterification reactions. Common approaches include:
- Acid-catalyzed esterification : Reacting oleic acid with henicosanol (C21 alcohol) using a catalyst like sulfuric acid or p-toluenesulfonic acid. This method requires careful temperature control (~110–130°C) and removal of water to drive the reaction to completion .
- Enzymatic synthesis : Lipases (e.g., from Candida sp.) immobilized on supports can catalyze esterification under mild conditions (e.g., 40–60°C), reducing side reactions. Solvent selection (e.g., hexane or tert-butanol) is critical to balance substrate solubility and enzyme activity .
- Purification : Post-synthesis, column chromatography or vacuum distillation is used to isolate the ester from unreacted starting materials .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- 1H-NMR : Key signals include δ 0.88 ppm (terminal –CH3 of henicosanol), δ 2.30 ppm (ester –CH2CO–), δ 4.22 ppm (ester –CO–OCH2–), and δ 5.34 ppm (olefinic protons from oleic acid’s cis double bond) .
- FT-IR : Characteristic peaks at ~1740 cm⁻¹ (ester C=O stretch), ~1170 cm⁻¹ (C–O–C stretch), and ~3000 cm⁻¹ (C–H stretch of cis double bond) .
- Gas Chromatography (GC) : Retention indices and comparison with authentic standards (e.g., methyl oleate) help confirm molecular weight and purity .
Q. What are the recommended storage conditions to maintain the stability of this compound?
- Temperature : Store at 2–8°C in airtight, amber vials to prevent thermal degradation .
- Incompatible materials : Avoid alkali metals, strong oxidizers, and peroxides, which may induce decomposition .
- Stability monitoring : Conduct periodic GC or FT-IR analyses to detect hydrolysis or oxidation byproducts (e.g., free oleic acid or aldehydes) .
Advanced Research Questions
Q. How can solvent conditions be optimized for enzymatic synthesis of this compound to maximize yield?
Solvent polarity significantly impacts substrate solubility and enzyme activity:
- Hydrophobic solvents (e.g., hexane) enhance oleic acid solubility but may reduce enzyme stability.
- Polar solvents (e.g., tert-butanol) improve henicosanol solubility but require immobilization to stabilize the lipase .
- Co-solvent systems : Mixtures like hexane:tert-butanol (3:1) balance substrate solubility and enzyme performance. Kinetic modeling (e.g., Ping-Pong Bi-Bi mechanism) can predict optimal molar ratios and reaction times .
Q. How should researchers resolve contradictions in spectral data for this compound across studies?
Discrepancies in NMR or FT-IR spectra often arise from:
- Impurities : Trace solvents or unreacted alcohols can alter peak positions. Purify samples via preparative chromatography .
- Isomerization : Cis-trans isomerization of the oleic acid chain under acidic or high-temperature conditions may shift olefinic proton signals. Verify using NOESY or UV-Vis spectroscopy .
- Instrument calibration : Cross-validate results with internal standards (e.g., tetramethylsilane for NMR) and replicate analyses .
Q. What experimental strategies identify decomposition pathways of this compound under stress conditions?
- Thermogravimetric Analysis (TGA) : Monitor mass loss at elevated temperatures (e.g., 100–300°C) to identify degradation onset points .
- GC-MS : Detect volatile decomposition products (e.g., carbon monoxide, aldehydes) generated during thermal or oxidative stress .
- Accelerated stability studies : Expose the ester to UV light, humidity, or reactive oxygen species (ROS) to simulate long-term storage effects. Compare results with control samples using HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
